![molecular formula C10H7BrN2O2 B2737286 2-bromo-N-(isoxazol-4-yl)benzamide CAS No. 1250034-44-6](/img/structure/B2737286.png)
2-bromo-N-(isoxazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-(isoxazol-4-yl)benzamide” is a chemical compound. It has a molecular formula of C7H6BrNO . The compound is a derivative of benzamide, which is a type of organic compound consisting of a carboxamide functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(isoxazol-4-yl)benzamide” can be viewed using computational methods . The compound consists of a benzamide moiety with a bromine atom attached at the 2-position and an isoxazole ring attached via a nitrogen atom .Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions. One of the most researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(isoxazol-4-yl)benzamide” include a molecular weight of 200.033 . More detailed properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including "2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide" (Saeed et al., 2020). These studies provide insights into the crystal packing, stabilized mainly by a combination of N–H⋯O and C–H⋯O hydrogen bonds, C–H⋯π, and lone pair⋯π contacts. Hirshfeld surface analysis and DFT calculations reveal the energetic relevance of H-bonding interactions and the stabilization of molecular assemblies through π-interactions (Saeed et al., 2020).
Crystal Structure and Theoretical Studies
Another study focused on "2-bromo-N-(2,4-difluorobenzyl)benzamide," synthesized in high yield, highlights the importance of such compounds as intermediates for synthesizing phenanthridinone. The crystal structure was established via single-crystal X-ray diffraction analysis. Theoretical calculations further support the structural findings, providing a foundation for understanding the molecular interactions and properties of these compounds (Polo et al., 2019).
Microwave Promoted Synthesis
Microwave irradiation has been used as a cleaner, efficient, and faster method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating the utility of "2-bromoacetone" in organic synthesis under solvent-free conditions. This method contrasts traditional thermal heating, providing a more sustainable approach to synthesizing such compounds (Saeed, 2009).
Bromination and Cycloaddition Reactions
Research into the bromination of benzazines and benzodiazines, including the use of "2-bromo-N-(isoxazol-4-yl)benzamide" derivatives, showcases the regioselectivity of these reactions. The studies illustrate the synthesis pathways and potential applications of these brominated compounds in creating more complex organic molecules (Brown & Gouliaev, 2004).
Zukünftige Richtungen
The future directions in the field of isoxazole derivatives research include the development of new eco-friendly synthetic strategies . There is also a significant interest in the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Eigenschaften
IUPAC Name |
2-bromo-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-15-6-7/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFIZSAJDCXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CON=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(isoxazol-4-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.